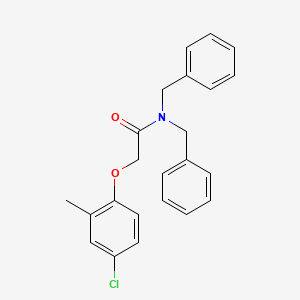![molecular formula C20H15F2NOS B3618973 N-(2,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3618973.png)
N-(2,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB is a benzamide derivative that has been found to exhibit promising anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of N-(2,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been found to induce oxidative stress in cancer cells, leading to cell death. In terms of its anti-inflammatory effects, this compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a relatively low toxicity profile, making it a potentially safe therapeutic agent. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is a critical process for tumor growth. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide has several advantages for lab experiments, including its relatively low toxicity profile and its ability to inhibit the growth of various cancer cell lines. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide. One potential direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has been found to exhibit anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-4-(phenylsulfanylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NOS/c21-16-10-11-19(18(22)12-16)23-20(24)15-8-6-14(7-9-15)13-25-17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALLIXIEDKQAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(aminocarbonyl)phenyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3618899.png)
![2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B3618902.png)
![3-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3618909.png)

![2-bromo-1-[(4-chlorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B3618920.png)

![2-{5-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-chloro-2-methylphenoxy}acetamide](/img/structure/B3618951.png)
![2-tert-butyl 4-ethyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3618952.png)
![N~1~-(2,4-difluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3618955.png)



![N-(2,4-dimethoxyphenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3618988.png)